molecular formula C14H15ClN4O2 B11829372 Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate

Cat. No.: B11829372
M. Wt: 306.75 g/mol
InChI Key: CFBWRVFKMINPCG-UHFFFAOYSA-N
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Description

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a pyridine ring and a chloro group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate typically involves the reaction of 6-chloro-2-(pyridin-2-yl)pyrimidine-4-amine with ethyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution Reactions: Formation of various substituted derivatives.

    Oxidation: Formation of oxidized products such as aldehydes or carboxylic acids.

    Reduction: Formation of reduced products such as alcohols.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)acetate
  • Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)butanoate
  • Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)pentanoate

Uniqueness

Ethyl 3-((6-chloro-2-(pyridin-2-yl)pyrimidin-4-yl)amino)propanoate is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C14H15ClN4O2

Molecular Weight

306.75 g/mol

IUPAC Name

ethyl 3-[(6-chloro-2-pyridin-2-ylpyrimidin-4-yl)amino]propanoate

InChI

InChI=1S/C14H15ClN4O2/c1-2-21-13(20)6-8-17-12-9-11(15)18-14(19-12)10-5-3-4-7-16-10/h3-5,7,9H,2,6,8H2,1H3,(H,17,18,19)

InChI Key

CFBWRVFKMINPCG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCNC1=CC(=NC(=N1)C2=CC=CC=N2)Cl

Origin of Product

United States

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